molecular formula C15H19ClN2O2 B13059587 Tert-butyl 3-(2-aminoethyl)-5-chloro-1H-indole-1-carboxylate

Tert-butyl 3-(2-aminoethyl)-5-chloro-1H-indole-1-carboxylate

Cat. No.: B13059587
M. Wt: 294.77 g/mol
InChI Key: CYCQXNOOENIEGC-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-aminoethyl)-5-chloro-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a tert-butyl ester group, an aminoethyl side chain, and a chloro substituent on the indole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: m-CPBA, acetic acid, room temperature.

    Reduction: Pd/C, hydrogen gas, ethanol, room temperature.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF), room temperature.

Major Products:

    Oxidation: Formation of indole N-oxide derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry:

Biology:

    Biological Probes: Utilized in the development of biological probes for studying enzyme activities and receptor binding.

Medicine:

    Drug Development:

Industry:

    Material Science: Employed in the synthesis of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(2-aminoethyl)-5-chloro-1H-indole-1-carboxylate is largely dependent on its interaction with biological targets. The aminoethyl side chain allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The chloro substituent and indole ring contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness:

    Indole Ring: Provides a unique scaffold for biological activity.

    Chloro Substituent: Enhances binding affinity and specificity.

    Aminoethyl Side Chain: Facilitates interactions with biological targets.

Properties

Molecular Formula

C15H19ClN2O2

Molecular Weight

294.77 g/mol

IUPAC Name

tert-butyl 3-(2-aminoethyl)-5-chloroindole-1-carboxylate

InChI

InChI=1S/C15H19ClN2O2/c1-15(2,3)20-14(19)18-9-10(6-7-17)12-8-11(16)4-5-13(12)18/h4-5,8-9H,6-7,17H2,1-3H3

InChI Key

CYCQXNOOENIEGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Cl)CCN

Origin of Product

United States

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